molecular formula C5H3ClN2O3 B1611063 2,4-dioxo-1H-pyrimidine-5-carbonyl chloride CAS No. 3346-68-7

2,4-dioxo-1H-pyrimidine-5-carbonyl chloride

Cat. No.: B1611063
CAS No.: 3346-68-7
M. Wt: 174.54 g/mol
InChI Key: UCMPRUFAFLOKGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-dioxo-1H-pyrimidine-5-carbonyl chloride is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is known for its significant role in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dioxo-1H-pyrimidine-5-carbonyl chloride typically involves the reaction of uracil derivatives with thionyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

[ \text{Uracil derivative} + \text{Thionyl chloride} \rightarrow \text{this compound} + \text{By-products} ]

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The process involves the use of high-purity reagents and advanced purification techniques to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-dioxo-1H-pyrimidine-5-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.

    Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering its oxidation state and forming different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents under mild to moderate temperatures.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation can produce a sulfonyl chloride derivative.

Scientific Research Applications

2,4-dioxo-1H-pyrimidine-5-carbonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly in the synthesis of drugs targeting nucleic acid metabolism.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-dioxo-1H-pyrimidine-5-carbonyl chloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes involved in nucleic acid synthesis, thereby affecting cellular processes. The pathways involved include the inhibition of thymidylate synthase and dihydrofolate reductase, which are crucial for DNA replication and repair.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic Acid: This compound is structurally similar but contains a carboxylic acid group instead of a carbonyl chloride group.

    2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl Chloride: Another similar compound with a sulfonyl chloride group.

Uniqueness

2,4-dioxo-1H-pyrimidine-5-carbonyl chloride is unique due to its specific reactivity and the ability to form a wide range of derivatives through substitution reactions. Its structural properties make it a valuable intermediate in various chemical syntheses and pharmaceutical applications.

Properties

IUPAC Name

2,4-dioxo-1H-pyrimidine-5-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN2O3/c6-3(9)2-1-7-5(11)8-4(2)10/h1H,(H2,7,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCMPRUFAFLOKGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60511425
Record name 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60511425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3346-68-7
Record name 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60511425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-dioxo-1H-pyrimidine-5-carbonyl chloride
Reactant of Route 2
Reactant of Route 2
2,4-dioxo-1H-pyrimidine-5-carbonyl chloride
Reactant of Route 3
2,4-dioxo-1H-pyrimidine-5-carbonyl chloride
Reactant of Route 4
2,4-dioxo-1H-pyrimidine-5-carbonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.